tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate typically involves the reaction of 4-cyano-2-hydroxyaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It can also be used in the development of diagnostic assays and biosensors.
Medicine: In medicine, this compound has potential applications as a drug candidate. It can be used in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. It can also be used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The hydroxy group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity. The tert-butyl group can provide steric hindrance, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate is unique due to the presence of both a cyano group and a hydroxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds. For example, tert-butyl N-(4-hydroxyphenyl)carbamate lacks the cyano group, which can limit its electrophilic reactivity. On the other hand, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate contains a fluorine atom, which can influence its electronic properties and interactions with target molecules .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-8(7-13)6-10(9)15/h4-6,15H,1-3H3,(H,14,16) |
InChI Key |
BUIJMVBXWLTDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)O |
Origin of Product |
United States |
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